1-(2-Methoxy-3-dibenzofuranyl)-3-(3-methylphenyl)thiourea
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Overview
Description
1-(2-methoxy-3-dibenzofuranyl)-3-(3-methylphenyl)thiourea is a member of dibenzofurans.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Reactions of Thiouracils and Derivatives : Research has been conducted on synthesizing and reacting thiourea derivatives like "1-(2-Methoxy-3-dibenzofuranyl)-3-(3-methylphenyl)thiourea." These studies explore the synthesis of different thiourea derivatives and their potential chemical reactions and properties (Morita, Tanaka, & Takagi, 1983), (Abosadiya et al., 2019).
Structural Studies : Detailed structural characterization and quantum chemical calculations of similar thiourea derivatives have been performed, providing insights into the molecular structures and spectral characteristics of these compounds (Qiao et al., 2017).
X-Ray Crystallography and Spectroscopy : Studies involving X-ray crystallography and spectroscopy have been utilized to analyze the structural aspects of thiourea derivatives, which aids in understanding their chemical behavior and potential applications (Ali et al., 2004).
Potential Applications
Corrosion Inhibition : Research has investigated the use of thiourea derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. These studies highlight the potential application of such compounds in industrial settings (Kamal, Fadzil, & Kassim, 2015).
Bacterial and Fungal Inhibition : Some thiourea derivatives have been synthesized and tested for their activity against various bacterial and fungal strains. This research points towards the potential use of these compounds in antimicrobial applications (Vikram, Amperayani, & Umadevi, 2021).
Pharmaceutical Research : Studies have also focused on the potential pharmaceutical applications of thiourea derivatives, including their role in disease treatment and drug synthesis (Zhang, Estavillo, Mohler, & Cai, 2008).
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-methoxydibenzofuran-3-yl)-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C21H18N2O2S/c1-13-6-5-7-14(10-13)22-21(26)23-17-12-19-16(11-20(17)24-2)15-8-3-4-9-18(15)25-19/h3-12H,1-2H3,(H2,22,23,26) |
InChI Key |
YNKWSOWJVFVFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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